molecular formula C9H10N2O3 B14855115 2-Hydroxy-N1-methylterephthalamide

2-Hydroxy-N1-methylterephthalamide

Cat. No.: B14855115
M. Wt: 194.19 g/mol
InChI Key: MWJHQDNDBCNPJO-UHFFFAOYSA-N
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Description

2-Hydroxy-N1-methylterephthalamide is a substituted terephthalamide derivative characterized by a hydroxyl group at the 2-position of the aromatic ring and a methyl group on the N1-amide nitrogen. Terephthalamides, derived from terephthalic acid, are known for their amide linkages and applications in pharmaceuticals, polymers, and organic synthesis. The hydroxyl and methyl substituents likely influence its solubility, stability, and biological interactions compared to analogs .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-hydroxy-1-N-methylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-11-9(14)6-3-2-5(8(10)13)4-7(6)12/h2-4,12H,1H3,(H2,10,13)(H,11,14)

InChI Key

MWJHQDNDBCNPJO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide typically involves the reaction of 2-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-keto-1-N-methylbenzene-1,4-dicarboxamide.

    Reduction: Formation of 2-hydroxy-1-N-methylbenzene-1,4-diamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-N-methylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Terephthalamide Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
2-Hydroxy-N1-methylterephthalamide* C₉H₁₀N₂O₃ ~194.2 (inferred) Not provided 2-OH, N1-CH₃
N,N'-Bis-(2-methoxy-benzyl)-terephthalamide C₂₅H₂₈N₂O₅ 436.51 1062509-80-1 2-OCH₃, benzyl groups on both amides
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 7377-03-9 Aliphatic chain, N-hydroxy group

Key Differences :

  • Molecular Weight : The benzyl and methoxy substituents in the bis-benzyl analog nearly double its molecular weight, likely reducing bioavailability compared to the simpler this compound .
  • Aliphatic vs. Aromatic Hydroxyl : N-Hydroxyoctanamide’s aliphatic hydroxyl group is less acidic (pKa ~9–10) than the aromatic hydroxyl (pKa ~8–9) in this compound, affecting ionization and binding properties .

Functional Group Variations in Related Pharmaceuticals

Table 2: Methylamino- and Hydroxy-Containing Compounds

Compound Name (from ) Structure Highlights Relevance to Comparison
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Methylamino group, thiophene ring Demonstrates how methylamino groups enhance CNS activity but introduce metabolic instability compared to aromatic amides .
Ethylphenidate Hydrochloride (Impurity) Ethyl ester group Ester groups (as in Ethylphenidate) are hydrolytically less stable than amides (as in terephthalamides), impacting shelf life .

Key Findings :

  • Methylamino groups (e.g., in compounds) may improve blood-brain barrier penetration but increase susceptibility to oxidative metabolism compared to the methylated amide in this compound .
  • Amide bonds in terephthalamides confer greater hydrolytic stability than esters, making them preferable for pharmaceuticals requiring long-term stability .

Physicochemical and Industrial Implications

  • Synthetic Complexity : Benzyl-protected analogs (e.g., N,N'-Bis-(2-methoxy-benzyl)-terephthalamide) require additional deprotection steps, whereas this compound’s direct functionalization may streamline synthesis .

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